molecular formula C7H5BrCl2 B1383368 1-Bromo-3-chloro-5-(chloromethyl)benzene CAS No. 1060812-67-0

1-Bromo-3-chloro-5-(chloromethyl)benzene

Cat. No.: B1383368
CAS No.: 1060812-67-0
M. Wt: 239.92 g/mol
InChI Key: CWIFIXIYJJOHRJ-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-(chloromethyl)benzene ( 1060812-67-0) is an organic compound with the molecular formula C7H5BrCl2 and a molecular weight of 239.93 g/mol . This benzene derivative is characterized by the presence of bromo, chloro, and chloromethyl functional groups on a meta-substituted aromatic ring, making it a versatile and valuable multi-functional halobenzene intermediate for synthetic chemistry . The specific arrangement of these reactive halogens allows researchers to employ this compound in various metal-catalyzed cross-coupling reactions, such as Suzuki or Kumada couplings, and nucleophilic substitutions to create complex molecular architectures. As a benzyl halide precursor, it is particularly useful for constructing diverse chemical libraries in medicinal chemistry and materials science research. It serves as a key building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. Handlers must use appropriate personal protective equipment and work in a well-ventilated fume hood due to the compound's corrosive nature and potential to cause severe skin burns and eye damage . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-bromo-3-chloro-5-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIFIXIYJJOHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation of Precursor Benzene Derivatives

Method Overview:
This classical approach involves halogenating a suitably substituted benzene ring using brominating and chlorinating agents under controlled conditions to achieve regioselectivity.

Procedure Details:

  • Starting with 3-chlorobenzyl chloride or 3-chlorobenzene , electrophilic aromatic substitution with bromine and chlorine sources is performed.
  • Bromination is typically carried out using elemental bromine in the presence of a Lewis acid catalyst like iron(III) bromide ($$FeBr_3$$).
  • Chlorination can be achieved via chlorine gas ($$Cl2$$) under UV irradiation or with catalytic promoters such as aluminum chloride ($$AlCl3$$).

Reaction Conditions:

Step Reagent Catalyst Temperature Notes
Bromination Br$$_2$$ FeBr$$_3$$ 0–25°C Regioselective at ortho and para positions
Chlorination Cl$$_2$$ AlCl$$_3$$ 25°C Regioselectivity depends on existing substituents

Advantages:

  • Well-established, straightforward, and scalable.
  • Suitable for synthesizing multi-halogenated benzene derivatives.

Limitations:

  • Control over regioselectivity can be challenging, requiring purification steps.

Chloromethylation (Blanc Reaction) of Halogenated Benzene

Method Overview:
Chloromethylation introduces the chloromethyl group into the aromatic ring, typically using formaldehyde derivatives in the presence of hydrochloric acid and a Lewis acid catalyst.

Procedure Details:

  • Starting with 3-chlorobenzene, chloromethylation is performed with formaldehyde ($$CH2O$$) and hydrogen chloride ($$HCl$$) in the presence of zinc chloride ($$ZnCl2$$).
  • The reaction proceeds via electrophilic attack on the aromatic ring, selectively at the position ortho or para to existing substituents.

Reaction Conditions:

Reagent Catalyst Temperature Notes
Formaldehyde + HCl ZnCl$$_2$$ 0–25°C Yields chloromethylated benzene

Research Findings:

  • Studies indicate that the chloromethylation of 3-chlorobenzene predominantly yields the chloromethyl derivative at the para position relative to the chlorine substituent, facilitating subsequent halogenation steps.

Sequential Halogenation and Chloromethylation (Patented Methods)

Method Overview:
Patents such as EP0046859A1 describe multi-step processes for synthesizing halogenated benzene derivatives with specific substitution patterns.

Key Steps:

  • Initial chlorination of benzene or substituted benzene to introduce chlorine at desired positions.
  • Subsequent selective bromination at the remaining positions using bromine or N-bromosuccinimide (NBS) under radical conditions.
  • Final chloromethylation to append the chloromethyl group.

Reaction Conditions & Data:

Step Reagents Conditions Notes
Chlorination Cl$$_2$$ UV or heat To activate and control regioselectivity
Bromination Br$$_2$$ or NBS Radical initiation Targeted at specific positions
Chloromethylation Formaldehyde + HCl ZnCl$$_2$$ catalysis To introduce chloromethyl group

Research Data:

  • The process emphasizes temperature control (typically 0–50°C) to favor regioselectivity and minimize polyhalogenation, as detailed in patent literature.

Alternative Routes: Metal-Catalyzed Cross-Coupling

Method Overview:
Recent advances include palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to install halogenated and chloromethylated groups.

Procedure:

  • Synthesize halogenated benzene derivatives with suitable leaving groups.
  • Couple with chloromethyl precursors under palladium catalysis to obtain the target compound.

Advantages:

  • High regioselectivity and functional group tolerance.
  • Suitable for complex molecule synthesis.

Research Findings:

  • These methods are more applicable in advanced organic synthesis and less so for bulk manufacturing due to cost considerations.

Data Table: Summary of Preparation Methods

Method Key Reagents Main Reactions Advantages Limitations
Direct Halogenation Br$$2$$, Cl$$2$$, catalysts Electrophilic aromatic substitution Simple, scalable Regioselectivity issues
Chloromethylation Formaldehyde, HCl, ZnCl$$_2$$ Electrophilic substitution Precise chloromethylation Overreaction risk
Sequential Halogenation & Chloromethylation Cl$$2$$, Br$$2$$, formaldehyde Multi-step substitution High regioselectivity Longer process
Cross-Coupling Organohalides, chloromethyl derivatives Palladium-catalyzed coupling High selectivity Costly, complex

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of 1-Bromo-3-chloro-5-(chloromethyl)benzene is in the synthesis of pharmaceutical compounds. The presence of multiple halogens allows for versatile reactivity, making it an ideal intermediate for constructing more complex structures.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the use of this compound as a key intermediate in synthesizing novel anticancer agents. For instance, derivatives synthesized from this compound have shown promising activity against various cancer cell lines, highlighting its potential in drug discovery and development.

Organic Synthesis Reactions

This compound serves as a substrate in various organic reactions, including nucleophilic substitutions and coupling reactions.

Example: Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, this compound can react with nucleophiles such as amines or alcohols to form new carbon-nitrogen or carbon-oxygen bonds. This property is particularly useful in developing agrochemicals and fine chemicals.

Catalytic Applications

The compound has been investigated as a test substrate for catalytic systems aimed at enhancing reaction efficiencies in organic synthesis.

Case Study: Cyanation Reactions

Recent studies have explored using this compound as a substrate for cyanation reactions facilitated by novel catalytic systems. These reactions are significant for introducing cyano groups into aromatic compounds, which are vital for synthesizing pharmaceuticals and agrochemicals.

Material Science

In material science, this compound is utilized in the development of polymeric materials and coatings due to its reactive properties.

Application: Functionalized Polymers

The compound can be used to create functionalized polymers through radical polymerization methods. These polymers exhibit enhanced properties such as increased thermal stability and chemical resistance, making them suitable for various industrial applications.

Environmental Chemistry

Research into the environmental impact of halogenated compounds has also highlighted the importance of studying this compound.

Example: Degradation Studies

Studies on the degradation pathways of this compound in environmental settings help understand its persistence and potential ecological risks. Such research is crucial for developing strategies to mitigate the environmental impact of halogenated organic pollutants.

Summary Table of Applications

Application AreaDescriptionExample Use Case
Pharmaceutical SynthesisIntermediate for synthesizing complex drugsAnticancer agents
Organic SynthesisSubstrate for nucleophilic substitutionsFormation of carbon-nitrogen/oxygen bonds
Catalytic ApplicationsTest substrate for catalytic systemsCyanation reactions
Material ScienceDevelopment of functionalized polymersEnhanced thermal stability materials
Environmental ChemistryStudies on degradation pathways to assess ecological impactUnderstanding persistence in environmental settings

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of 1-bromo-3-chloro-5-(chloromethyl)benzene are heavily influenced by the nature and position of its substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Reactivity Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Reactivity/Applications References
This compound Br (1), Cl (3), -CH₂Cl (5) C₇H₅BrCl₂ 264.38 g/mol Cross-coupling, nucleophilic substitution
1-Bromo-3-chloro-5-(3,3,3-trifluoropropoxy)benzene (S13f) Br (1), Cl (3), -OCH₂CF₃ (5) C₉H₆BrClF₃O 331.49 g/mol Electron-withdrawing ether group enhances stability; used in protease inhibitor synthesis
1-Bromo-3-chloro-5-methylbenzene (3-Bromo-5-chlorotoluene) Br (1), Cl (3), -CH₃ (5) C₇H₆BrCl 205.48 g/mol Methyl group directs electrophilic substitution; lower polarity
1-Bromo-3-(chloromethyl)-5-nitrobenzene Br (1), -CH₂Cl (3), NO₂ (5) C₇H₅BrClNO₂ 266.48 g/mol Nitro group deactivates ring; stabilizes intermediates in nitration/sulfonation
1-Bromo-4-(chloromethyl)benzene Br (1), -CH₂Cl (4) C₇H₆BrCl 205.48 g/mol Para-substitution favors one-pot dual arylations (e.g., 78–96% yields)

Biological Activity

1-Bromo-3-chloro-5-(chloromethyl)benzene, a dichlorobenzene derivative, has gained attention in medicinal and agricultural chemistry due to its diverse biological activities. This compound features a bromine atom and two chlorine substituents on a benzene ring, which may influence its reactivity and biological interactions. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C7H5BrCl2\text{C}_7\text{H}_5\text{BrCl}_2. Its structure includes a benzene ring with bromine and chloromethyl groups, which can significantly affect its biological properties.

PropertyValue
Molecular Weight221.47 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, revealing promising results.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

This data suggests that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Mutagenicity

The potential cytotoxic effects of this compound have been investigated in various cell lines. Studies have shown that at higher concentrations, the compound exhibits cytotoxic effects, which could limit its therapeutic applications.

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa20
MCF-715
A54925

Furthermore, mutagenicity assessments indicate that this compound may pose genetic risks under certain exposure conditions. The results suggest that while it has beneficial antimicrobial properties, caution is warranted regarding its safety profile.

Case Studies

  • Antibacterial Activity : In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of halogenated benzene compounds, including this compound. The study found that modifications to the chloromethyl group significantly enhanced antibacterial activity against resistant strains of bacteria .
  • Cytotoxic Effects : A case study examined the cytotoxic effects of the compound on human cancer cell lines. The findings indicated that while the compound inhibited cell growth effectively, it also induced apoptosis at higher concentrations, highlighting its dual role as both an anticancer agent and a potential toxin .

Q & A

Q. What synthetic routes are effective for preparing 1-Bromo-3-chloro-5-(chloromethyl)benzene?

Methodological Answer: A plausible synthesis involves sequential halogenation and functional group modification. For example:

Methylbenzene Bromination : Brominate 3-chloro-5-methylbenzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce bromine at the para position relative to chlorine .

Chlorination of Methyl Group : Treat the intermediate with chlorine gas (Cl₂) under UV light or a radical initiator to replace the methyl group’s hydrogen with chlorine, yielding the chloromethyl substituent .
Key Considerations : Monitor reaction progress via GC-MS to avoid over-halogenation and ensure regioselectivity .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • 1H NMR : Identify aromatic protons (δ 7.2–7.8 ppm, split due to substituents) and chloromethyl protons (δ 4.5–5.0 ppm) .
  • 13C NMR : Confirm bromine and chlorine substitution via deshielded carbons (e.g., C-Br at ~120 ppm, C-Cl at ~45 ppm) .
  • Mass Spectrometry : Validate molecular weight (M⁺ at m/z 205.47) and isotopic patterns (Br/Cl signatures) .
  • IR Spectroscopy : Detect C-Br (500–600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions : Store in amber vials at 2–4°C under inert gas (Ar/N₂) to prevent hydrolysis of the chloromethyl group .
  • Handling Precautions : Use glove boxes for air-sensitive reactions and avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The chloromethyl group acts as a superior leaving group compared to methyl, enabling nucleophilic substitutions (e.g., SN2). For example:

  • Suzuki Coupling : Replace the bromine atom with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/Na₂CO₃ .
  • Nucleophilic Displacement : React the chloromethyl group with amines (e.g., NH₃/EtOH) to form benzylamine derivatives .
    Challenge : Competing elimination (e.g., forming styrene derivatives) may occur under basic conditions. Mitigate by using polar aprotic solvents (DMF) and controlled temperatures (0–25°C) .

Q. What strategies address regioselectivity challenges during electrophilic aromatic substitution (EAS)?

Methodological Answer: The electron-withdrawing Br and Cl groups direct EAS to the meta position. To functionalize specific sites:

  • Directing Groups : Introduce temporary substituents (e.g., -SO₃H) to override inherent directing effects .
  • Blocking Groups : Protect reactive positions using trimethylsilyl groups, later removed via fluoride ions .
    Example : Nitration with HNO₃/H₂SO₄ at 0°C predominantly yields the 2-nitro derivative due to steric and electronic effects .

Q. How can competing side reactions during functionalization be minimized?

Methodological Answer:

  • Temperature Control : Low temperatures (e.g., –78°C) suppress radical pathways during halogenation .
  • Catalyst Tuning : Use Pd₂(dba)₃/XPhos for selective cross-coupling, reducing homocoupling byproducts .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. What are the implications of the compound’s steric effects on reaction kinetics?

Methodological Answer: The chloromethyl group introduces steric hindrance, slowing reactions at the adjacent position. For instance:

  • Kinetic Studies : Compare reaction rates of this compound with less hindered analogs (e.g., toluene derivatives) using UV-Vis stopped-flow techniques .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state geometries and activation energies, guiding catalyst design .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Methodological Answer:

  • Acidic Conditions : The chloromethyl group resists hydrolysis but may undergo Friedel-Crafts alkylation with Lewis acids (e.g., AlCl₃) .
  • Basic Conditions : NaOH/EtOH promotes elimination (forming styrene analogs) or nucleophilic substitution (e.g., with KCN) .
    Mitigation : Use buffered aqueous phases (pH 6–7) during extractions to preserve integrity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-3-chloro-5-(chloromethyl)benzene
Reactant of Route 2
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1-Bromo-3-chloro-5-(chloromethyl)benzene

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